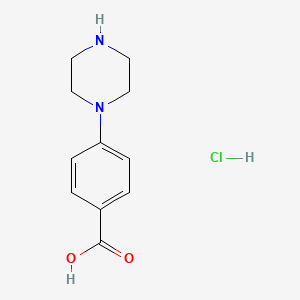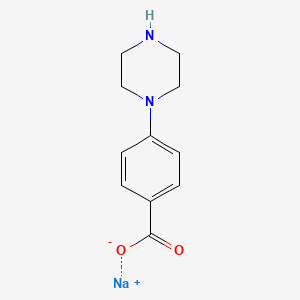
Sodium;4-piperazin-1-ylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;4-piperazin-1-ylbenzoate is a chemical compound that features a piperazine ring attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;4-piperazin-1-ylbenzoate typically involves the reaction of 4-piperazin-1-ylbenzoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the sodium hydroxide neutralizes the carboxylic acid group, forming the sodium salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Sodium;4-piperazin-1-ylbenzoate can undergo various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized under specific conditions, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzoate moiety, potentially converting it to a benzyl alcohol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce benzyl alcohol derivatives.
Scientific Research Applications
Sodium;4-piperazin-1-ylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of polymers and other materials requiring specific chemical properties.
Mechanism of Action
The mechanism of action of Sodium;4-piperazin-1-ylbenzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting the biological pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-piperazin-1-ylbenzoic acid: The parent compound without the sodium salt.
N-alkylpiperazines: Compounds with alkyl groups attached to the piperazine ring.
Benzylpiperazines: Compounds where the piperazine ring is attached to a benzyl group instead of a benzoate.
Uniqueness
Sodium;4-piperazin-1-ylbenzoate is unique due to the presence of both the piperazine ring and the benzoate moiety, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
sodium;4-piperazin-1-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.Na/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSAAOMACOKIIT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
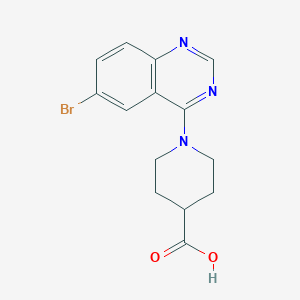
![1-[3-[1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-ylamino]phenyl]ethanone;chloride](/img/structure/B7751173.png)
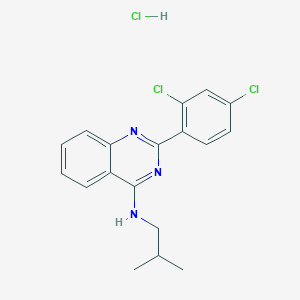
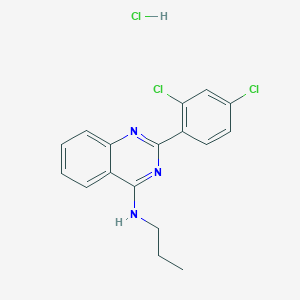
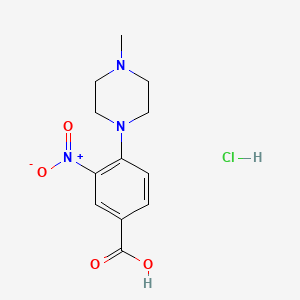
![3-[[2-(2,4-Dichlorophenyl)-4-quinazolinyl]amino]-1-propanol](/img/structure/B7751193.png)

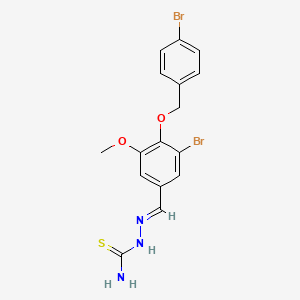
![3-amino-N-(2-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7751211.png)
![2-[[6-Methyl-2-(4-methylphenyl)chromen-4-ylidene]amino]pentanedioic acid](/img/structure/B7751230.png)
![11-[6-chloro-2-(4-methylphenyl)chromen-4-ylidene]azaniumylundecanoate](/img/structure/B7751234.png)
![2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-(4-methoxyphenyl)ethanone](/img/structure/B7751238.png)
![2-[2-(Furan-2-yl)-4-oxochromen-6-yl]oxyacetic acid](/img/structure/B7751241.png)
